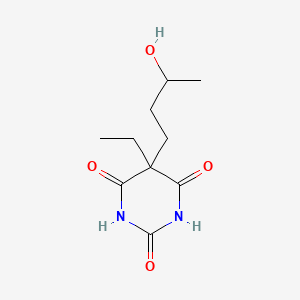
Uridine-5-diphosphoglucose disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine-5-diphosphoglucose disodium salt is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It plays a crucial role in the biosynthesis of glycogen, glycoproteins, and glycolipids in animals and some microorganisms . This compound is also involved in various metabolic pathways and acts as a precursor for other important biochemical substances .
准备方法
Synthetic Routes and Reaction Conditions: Uridine-5-diphosphoglucose disodium salt is synthesized through the enzymatic reaction of uridine triphosphate and glucose-1-phosphate, catalyzed by the enzyme uridyl transferase . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.6 and a temperature of 25°C .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic synthesis using microbial fermentation. Saccharomyces cerevisiae is commonly used as the biological source for the production of this compound .
化学反应分析
Types of Reactions: Uridine-5-diphosphoglucose disodium salt undergoes various biochemical reactions, including glycosylation, where it acts as a glycosyl donor in the formation of glycosidic bonds . It can also participate in phosphorylation and hydrolysis reactions.
Common Reagents and Conditions:
Glycosylation: Catalyzed by glycosyltransferases in the presence of acceptor molecules such as proteins or lipids.
Phosphorylation: Involves kinases and ATP as the phosphate donor.
Hydrolysis: Catalyzed by specific hydrolases under physiological conditions.
Major Products Formed:
Glycosylation: Produces glycoproteins, glycolipids, and polysaccharides.
Phosphorylation: Results in phosphorylated intermediates involved in metabolic pathways.
Hydrolysis: Yields uridine monophosphate and glucose-1-phosphate.
科学研究应用
Uridine-5-diphosphoglucose disodium salt has a wide range of applications in scientific research:
作用机制
Uridine-5-diphosphoglucose disodium salt acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor, which is involved in the activation of dendritic cells and glial cells . It can also activate G protein-coupled receptor 17, thereby inducing oligodendrocyte differentiation . These interactions play a significant role in the regulation of inflammation and neutrophil polarization .
相似化合物的比较
Uridine-5-diphosphogalactose disodium salt: Similar in structure but contains a galactose moiety instead of glucose.
Uridine-5-diphosphoglucuronic acid disodium salt: Contains a glucuronic acid moiety and is involved in detoxification processes.
Uniqueness: Uridine-5-diphosphoglucose disodium salt is unique due to its role as a precursor for a wide range of glucose-containing molecules and its involvement in multiple metabolic pathways. Its ability to act as a signaling molecule in plants and its potential therapeutic applications in medicine further distinguish it from other similar compounds .
属性
分子式 |
C15H24N2Na2O18P2 |
|---|---|
分子量 |
628.28 g/mol |
IUPAC 名称 |
disodium;1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;[oxido-[(2R,3S,4S,5R)-1,3,4,5-tetrahydroxy-6-oxohexan-2-yl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H12N2O6.C6H14O12P2.2Na/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;7-1-3(9)5(10)6(11)4(2-8)17-20(15,16)18-19(12,13)14;;/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16);1,3-6,8-11H,2H2,(H,15,16)(H2,12,13,14);;/q;;2*+1/p-2/t4-,6-,7-,8-;3-,4+,5+,6+;;/m10../s1 |
InChI 键 |
KWDGQJWFEYTPBN-IBOJMDDDSA-L |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O.C(C(C(C(C(C=O)O)O)O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



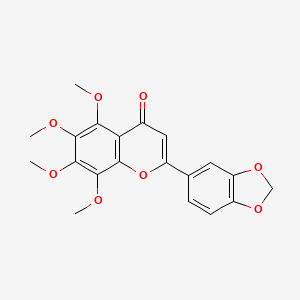


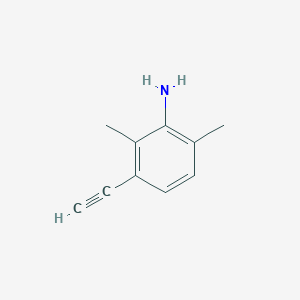
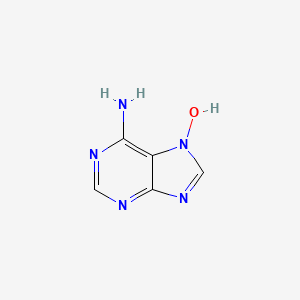
![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)
![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)

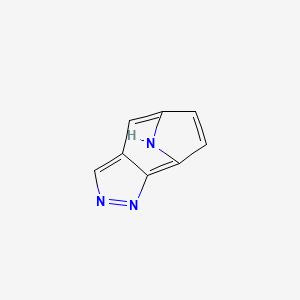
![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
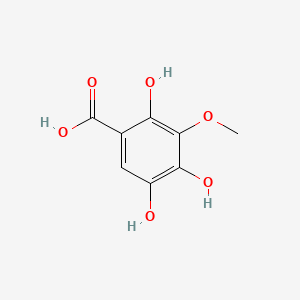
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)
